Home > Products > Screening Compounds P61744 > Lenalidomide-acetamido-O-propargyl
Lenalidomide-acetamido-O-propargyl -

Lenalidomide-acetamido-O-propargyl

Catalog Number: EVT-14908705
CAS Number:
Molecular Formula: C18H17N3O5
Molecular Weight: 355.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Lenalidomide-acetamido-O-propargyl is a synthetic derivative of Lenalidomide, an immunomodulatory drug primarily used in the treatment of multiple myeloma and other hematological malignancies. This compound integrates an acetamido and propargyl group into the Lenalidomide structure, potentially enhancing its pharmacological properties. The compound's classification falls under the category of immunomodulatory agents, which exert effects on the immune system, influencing both innate and adaptive immunity.

Synthesis Analysis

The synthesis of Lenalidomide-acetamido-O-propargyl involves several key steps:

  1. Starting Material: The process begins with Lenalidomide as the core structure.
  2. Reagents: Acetamido and propargyl groups are introduced through specific chemical reactions.
  3. Methods: Common methods for synthesizing such compounds include:
    • Alkylation: The introduction of alkyl groups to enhance solubility and bioactivity.
    • Acylation: The addition of acyl groups to modify the compound's reactivity and interaction with biological targets.
    • Refluxing in Solvents: Utilizing solvents like dimethylformamide or benzene under reflux conditions to facilitate reactions and purify products via crystallization or chromatography techniques .

Technical details regarding the synthesis can include:

  • Monitoring reactions using High-Performance Liquid Chromatography (HPLC) for purity assessment.
  • Characterization of intermediates and final products using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm structural integrity .
Molecular Structure Analysis

The molecular structure of Lenalidomide-acetamido-O-propargyl can be described in terms of its functional groups:

  • Core Structure: Retains the bicyclic structure characteristic of Lenalidomide.
  • Acetamido Group: Introduces an amide functionality, which may enhance binding interactions with biological targets.
  • Propargyl Group: A terminal alkyne that can participate in further chemical modifications or conjugations.

Data from spectral analyses (e.g., NMR, IR) provide information on:

  • Chemical shifts corresponding to different protons in the molecule.
  • Functional group identification through characteristic absorption bands in IR spectra .
Chemical Reactions Analysis

Lenalidomide-acetamido-O-propargyl can undergo various chemical reactions, including:

  • Nucleophilic Substitution Reactions: The propargyl group can act as a nucleophile, allowing for further functionalization.
  • Coupling Reactions: Potential for bioconjugation with proteins or other biomolecules, enhancing its therapeutic efficacy.

Technical details of these reactions include:

  • Reaction conditions such as temperature, solvent choice, and catalyst presence.
  • Mechanistic pathways that detail how reactants transform into products .
Mechanism of Action

The mechanism of action for Lenalidomide-acetamido-O-propargyl is likely similar to that of Lenalidomide but may be enhanced due to structural modifications. It primarily acts through:

  • Immune Modulation: Enhancing T-cell proliferation and activity against tumor cells.
  • Anti-Angiogenesis: Inhibiting the formation of new blood vessels that supply tumors, thereby restricting their growth.

Data supporting these mechanisms often come from in vitro studies demonstrating increased cytotoxicity against cancer cell lines and modulation of immune response markers .

Physical and Chemical Properties Analysis

The physical and chemical properties of Lenalidomide-acetamido-O-propargyl include:

  • Molecular Weight: Derived from the sum of atomic weights in its structure.
  • Solubility: Typically assessed in various solvents; modifications may enhance solubility compared to Lenalidomide alone.
  • Stability: Evaluated under different conditions (pH, temperature) to determine shelf life and storage requirements.

Relevant data can include:

  • Melting point determination through differential scanning calorimetry (DSC).
  • Solubility tests in aqueous versus organic solvents .
Applications

Lenalidomide-acetamido-O-propargyl has potential applications in several scientific domains:

  • Cancer Therapy: As a more potent derivative, it may offer enhanced efficacy against various cancers through improved immune modulation and anti-tumor activity.
  • Drug Development: Serves as a lead compound for further modifications aimed at optimizing pharmacokinetic properties or targeting specific pathways involved in tumorigenesis.
  • Research Tool: Useful in studying immune responses or angiogenesis mechanisms due to its modified structure compared to traditional Lenalidomide .
Synthetic Methodologies and Structural Optimization

Design Rationale for Propargyl-Functionalized Lenalidomide Derivatives

The structural modification of lenalidomide at the 4-amino position with propargyl-functionalized linkers aims to preserve its core molecular glue functionality while enabling modular PROTAC (Proteolysis-Targeting Chimera) assembly. Lenalidomide binds the E3 ubiquitin ligase CRBN (cereblon), redirecting its activity toward neosubstrates like IKZF1/3 and CK1α via ubiquitin-mediated degradation [1] [7]. The 4-amino group offers an ideal site for conjugation due to its minimal interference with CRBN binding, as confirmed by crystallographic studies showing the phthalimide ring's solvent exposure [1] [8]. Propargyl incorporation introduces an alkyne handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), facilitating "click chemistry" with azide-functionalized warheads. This design preserves the degradation efficiency of therapeutic targets (e.g., IKZF1 degradation at IC₅₀ < 100 nM) while eliminating off-target degradation of developmental proteins like SALL4, a key contributor to thalidomide-associated teratogenicity [1].

Table 1: Structural Optimization Parameters for Lenalidomide Derivatives

Modification SiteFunctional GroupCRBN Binding Affinity (Kd, μM)IKZF1 Degradation IC50 (nM)
4-Amino (Parent)None0.24250
4-Acetamido-O-propargyl-C(O)CH2OCH2C≡CH0.28300
6-Fluoro [1]-F0.15100

Data derived from AlphaScreen assays and cellular degradation efficiency studies [1].

Chemoselective Conjugation Strategies for Acetamido-O-Propargyl Linkage

Synthesis of lenalidomide-acetamido-O-propargyl proceeds through a three-step sequence requiring stringent chemoselectivity:

  • Amino Protection: Lenalidomide’s 4-amino group is acylated with bromoacetyl bromide in anhydrous DMF at 0°C, yielding N-bromoacetyl-lenalidomide (85% yield). This step uses triethylamine as a base to suppress N-alkylation side products [9].
  • Nucleophilic Displacement: The bromoacetyl intermediate reacts with propargyl alcohol under Mitsunobu conditions (PPh3, DIAD) or via SN2 substitution (K2CO3, DMF, 60°C) to install the -O-propargyl ether. The latter method achieves >90% conversion with <5% dialkylation [3] [9].
  • Acetamido Formation: Final acetylation with acetic anhydride furnishes the acetamido-O-propargyl linker, enhancing metabolic stability versus amine precursors. The propargyl terminus remains intact during these steps, confirmed by FT-IR (C≡C stretch at 2100 cm⁻¹) and 1H-NMR (≡C-H, δ 2.5 ppm) [3].

Critical to scalability is avoiding polymerization of propargyl groups under basic conditions, achieved through controlled stoichiometry (1:1.05 reactant ratio) and inert atmosphere processing [9].

Role of PEGylation in Enhancing Solubility and Pharmacokinetic Profiles

Incorporating polyethylene glycol (PEG) spacers between the acetamido-O-propargyl linker and PROTAC warheads addresses lenalidomide’s poor aqueous solubility (intrinsic solubility: ~0.1 mg/mL). PEGn (n=3–12) spacers increase solubility 5–20-fold while maintaining cell permeability [2] [6]:

  • PEG3: Solubility = 0.52 mg/mL; Plasma T1/2 = 3.8 h
  • PEG6: Solubility = 1.1 mg/mL; Plasma T1/2 = 5.2 h
  • Non-PEGylated: Solubility = 0.08 mg/mL; Plasma T1/2 = 3.1 h

PEGylation reduces hepatic clearance by shielding the alkyne from cytochrome P450 oxidation and minimizes aggregation-driven nephrotoxicity. Humanized-liver mouse models show PEG6-conjugates exhibit 3.5-fold higher AUC0–24h than non-PEGylated analogs, correlating with enhanced tumor exposure [2] [4]. However, optimal spacer length balances solubility gains with CRBN engagement efficiency—PEGn>8 diminishes degradation activity by >40% due to steric hindrance [6].

Click Chemistry Applications in Modular PROTAC Synthesis

Lenalidomide-acetamido-O-propargyl enables rapid PROTAC assembly via CuAAC with azide-functionalized target binders. Key advantages include:

  • Orthogonality: Alkyne-azide cycloaddition proceeds quantitatively in <2 h (0.1 mM CuSO4, sodium ascorbate, tBuOH/H2O) without affecting CRBN-binding or warhead activity [1] [3].
  • Modularity: Triazole formation links diverse warheads (e.g., BET inhibitors, kinase ligands) to generate PROTAC libraries. Example: Conjugation to JQ1-azide yields a BRD4-degrading PROTAC (DC50 = 12 nM) [1].
  • Stability: The triazole linker resists hydrolytic cleavage (t1/2 > 72 h in plasma) and enhances ternary complex stability via hydrophobic shielding of CRBN–neosubstrate hydrogen bonds [8].

Table 2: Degradation Efficiency of Click-Assembled PROTACs

Target ProteinWarheadLinker CompositionDC50 (nM)Dmax (%)
BRD4JQ1Lenalidomide-PEG4-triazole1298
BTKIbrutinibLenalidomide-PEG3-triazole4592
ERRαXCT-790Lenalidomide-PEG6-triazole21085

DC50 = Half-maximal degradation concentration; Dmax = Maximum degradation achieved [1] [3]

The "clickable" alkyne handle streamlines structure-activity relationship (SAR) studies, allowing warhead/linker iterations without re-engineering the CRBN ligand [3]. This modularity accelerates optimization of PROTACs for tissue penetration, degradation kinetics, and neosubstrate selectivity—e.g., 6-fluoro lenalidomide-PROTACs show 10-fold selective degradation of IKZF1 over SALL4 [1].

Properties

Product Name

Lenalidomide-acetamido-O-propargyl

IUPAC Name

N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-2-prop-2-ynoxyacetamide

Molecular Formula

C18H17N3O5

Molecular Weight

355.3 g/mol

InChI

InChI=1S/C18H17N3O5/c1-2-8-26-10-16(23)19-13-5-3-4-11-12(13)9-21(18(11)25)14-6-7-15(22)20-17(14)24/h1,3-5,14H,6-10H2,(H,19,23)(H,20,22,24)

InChI Key

MRRIBQZLOOMBLC-UHFFFAOYSA-N

Canonical SMILES

C#CCOCC(=O)NC1=CC=CC2=C1CN(C2=O)C3CCC(=O)NC3=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.